2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic Acid
Overview
Description
2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C10H6FNO2S and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, inducing different biological effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
It is generally recommended to store such compounds in a cool place, in a tightly closed container, and in a dry and well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them depending on the context . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK signaling pathway, leading to alterations in gene expression that can promote or inhibit cell proliferation. Additionally, it can impact cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to active sites of enzymes, leading to inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including liver damage and alterations in blood chemistry. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZKBCLSODNUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407188 | |
Record name | 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863668-07-9 | |
Record name | 2-(4-Fluorophenyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863668-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.